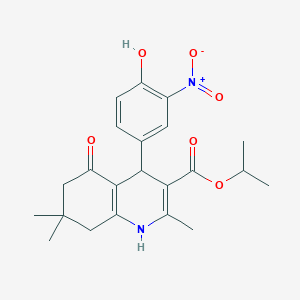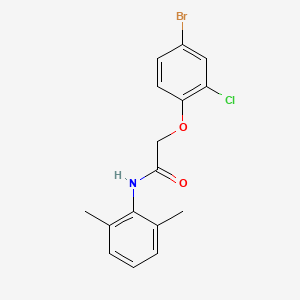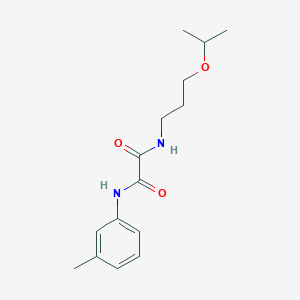
N-(3-nitrophenyl)-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-nitrophenyl)-2-phenoxypropanamide, also known as NPP, is a chemical compound that has been studied extensively for its potential use in scientific research. NPP is a member of the amide family of compounds and is commonly used as a reagent in organic chemistry.
作用機序
The mechanism of action of N-(3-nitrophenyl)-2-phenoxypropanamide is not well understood. However, it is believed that N-(3-nitrophenyl)-2-phenoxypropanamide acts by inhibiting the activity of certain enzymes in the body, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
Studies have shown that N-(3-nitrophenyl)-2-phenoxypropanamide can have a variety of biochemical and physiological effects. For example, N-(3-nitrophenyl)-2-phenoxypropanamide has been shown to inhibit the activity of certain enzymes involved in the metabolism of lipids and carbohydrates. This can lead to changes in glucose and lipid levels in the body.
実験室実験の利点と制限
One of the main advantages of using N-(3-nitrophenyl)-2-phenoxypropanamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, N-(3-nitrophenyl)-2-phenoxypropanamide is relatively inexpensive compared to other reagents commonly used in organic chemistry.
However, there are also some limitations to using N-(3-nitrophenyl)-2-phenoxypropanamide in lab experiments. For example, N-(3-nitrophenyl)-2-phenoxypropanamide can be toxic to cells at high concentrations, which can limit its use in certain types of experiments. Additionally, the mechanism of action of N-(3-nitrophenyl)-2-phenoxypropanamide is not well understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on N-(3-nitrophenyl)-2-phenoxypropanamide. One area of interest is the development of new synthetic methods for producing N-(3-nitrophenyl)-2-phenoxypropanamide and related compounds. Additionally, researchers are interested in studying the mechanism of action of N-(3-nitrophenyl)-2-phenoxypropanamide in more detail, which could lead to the development of new drugs and therapies.
Another area of interest is the use of N-(3-nitrophenyl)-2-phenoxypropanamide in the development of new agricultural chemicals. N-(3-nitrophenyl)-2-phenoxypropanamide has been shown to be effective in controlling the growth of certain types of plants, and researchers are exploring ways to use N-(3-nitrophenyl)-2-phenoxypropanamide and related compounds to develop new herbicides and pesticides.
Conclusion
N-(3-nitrophenyl)-2-phenoxypropanamide is a versatile compound that has a wide range of potential applications in scientific research. Although the mechanism of action of N-(3-nitrophenyl)-2-phenoxypropanamide is not well understood, studies have shown that it can have a variety of biochemical and physiological effects. As research on N-(3-nitrophenyl)-2-phenoxypropanamide continues, it is likely that new applications and uses for this compound will be discovered.
合成法
The synthesis of N-(3-nitrophenyl)-2-phenoxypropanamide is a multistep process that involves the reaction of 3-nitrobenzoyl chloride with 2-phenoxypropanol. The reaction is typically carried out in the presence of a base such as triethylamine, and the resulting product is then purified using standard techniques such as column chromatography.
科学的研究の応用
N-(3-nitrophenyl)-2-phenoxypropanamide has a wide range of potential applications in scientific research. One of the most common uses of N-(3-nitrophenyl)-2-phenoxypropanamide is as a reagent in organic chemistry reactions. N-(3-nitrophenyl)-2-phenoxypropanamide can be used to synthesize a variety of different compounds, including pharmaceuticals and agrochemicals.
特性
IUPAC Name |
N-(3-nitrophenyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-11(21-14-8-3-2-4-9-14)15(18)16-12-6-5-7-13(10-12)17(19)20/h2-11H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCOIZZJRBEEPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806368 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-nitrophenyl)-2-phenoxypropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-hydroxyethyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-(4-nitrophenyl)-2,3-pyrrolidinedione](/img/structure/B4941724.png)

![2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B4941736.png)

![3-[(4-butoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4941746.png)
![4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4941752.png)
![N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B4941755.png)
![1-(4-methoxyphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4941763.png)

![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(5-isoxazolylmethyl)(methyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B4941777.png)
![9-benzyl-2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B4941791.png)

